molecular formula C11H19NO2 B1436197 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1378838-65-3

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1436197
CAS No.: 1378838-65-3
M. Wt: 197.27 g/mol
InChI Key: BZUQEBLDGGPFQE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)bicyclo[222]octane-1-carboxylic acid is a bicyclic compound with a dimethylamino group attached to the bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the reaction of bicyclo[2.2.2]octane derivatives with dimethylamine under specific conditions. One common method involves the use of a carboxylation reaction where the bicyclo[2.2.2]octane derivative is treated with dimethylamine and carbon dioxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Uniqueness

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14/h3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUQEBLDGGPFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
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4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
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4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid

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